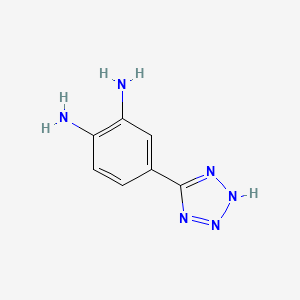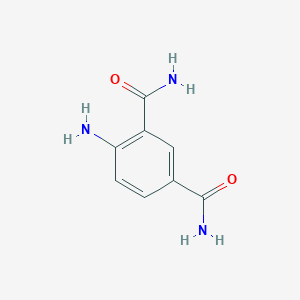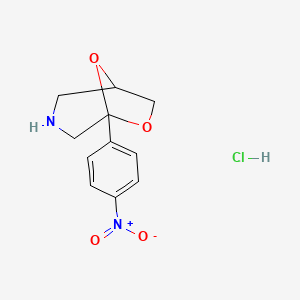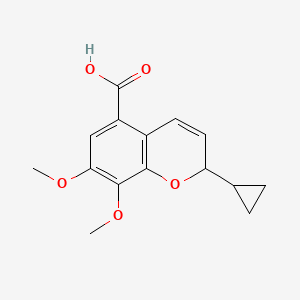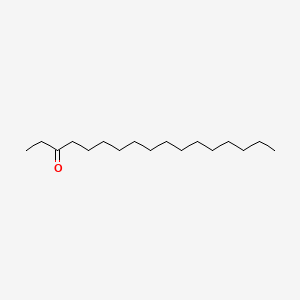![molecular formula C17H10ClN3O2 B3194431 Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, 8-chloro-10-phenyl- CAS No. 84459-37-0](/img/structure/B3194431.png)
Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, 8-chloro-10-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, 8-chloro-10-phenyl- is a complex organic compound that belongs to the class of pyrimidoquinolines . It is characterized by a fused ring structure that includes a pyrimidine and a quinoline ring .
Synthesis Analysis
The synthesis of pyrimido[4,5-b]quinolines has been achieved through a multicomponent reaction involving 1,3 diketones (such as dimedone, barbituric acid, and Meldrum’s acid), 6-aminouracil, and an aromatic aldehyde . This transformation involves a one-pot, catalyst-free, and solvent-free pathway, using a mechanochemical synthesis approach with a ball mill .Molecular Structure Analysis
The molecular structure of pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, 8-chloro-10-phenyl- is characterized by a fused ring structure that includes a pyrimidine and a quinoline ring . The exact structure would depend on the specific substituents used in the synthesis.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimido[4,5-b]quinolines include a multicomponent reaction of 1,3 diketones, 6-aminouracil, and an aromatic aldehyde . Additionally, treatment of pyrimido[4,5-b]quinoline-2(3H),4(10H)-diones with concentrated aqueous potassium hydroxide leads to the formation of 1,5-dihydro-5-deazaflavins and 1,5-dihydro-5-deazaflavin-5-ones via intermolecular oxidation–reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, 8-chloro-10-phenyl- would depend on the specific substituents used in the synthesis. For example, a compound with a similar structure, 5-(3-Bromophenyl)-5,6,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-2,4(1H,3H)-dithione, has a melting point of 235–237 °C .Zukünftige Richtungen
The future directions for research on pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, 8-chloro-10-phenyl- could include exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action. The development of greener and more efficient synthesis methods, such as the mechanochemical approach mentioned above , could also be a promising area of future research.
Eigenschaften
CAS-Nummer |
84459-37-0 |
|---|---|
Molekularformel |
C17H10ClN3O2 |
Molekulargewicht |
323.7 g/mol |
IUPAC-Name |
8-chloro-10-phenylpyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C17H10ClN3O2/c18-11-7-6-10-8-13-15(19-17(23)20-16(13)22)21(14(10)9-11)12-4-2-1-3-5-12/h1-9H,(H,20,22,23) |
InChI-Schlüssel |
KUZXWHQMNCGRQX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)Cl)C=C4C2=NC(=O)NC4=O |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)Cl)C=C4C2=NC(=O)NC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



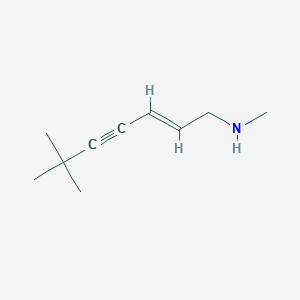
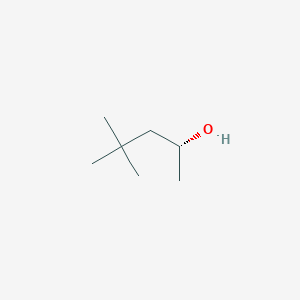

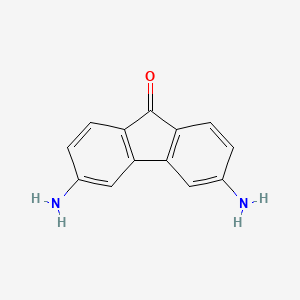
![Tris[(1,1-dimethyl-2-propynyl)oxy]methylsilane](/img/structure/B3194395.png)


